Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate
Description
Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate is a sodium salt derivative of a Boc-protected amino acid featuring a 3-ethyloxetane substituent. This compound is structurally characterized by:
- tert-Butoxycarbonyl (Boc) group: A common amine-protecting group that enhances solubility and stability during synthetic processes.
- 3-Ethyloxetane moiety: A strained four-membered oxetane ring with an ethyl substituent, which may influence steric and electronic properties.
- Sodium counterion: Improves aqueous solubility compared to the free acid form.
Its primary applications include use as an intermediate in pharmaceutical synthesis, particularly for molecules requiring controlled amine deprotection or enhanced bioavailability .
Properties
Molecular Formula |
C13H22NNaO5 |
|---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
sodium;3-(3-ethyloxetan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C13H23NO5.Na/c1-5-13(7-18-8-13)6-9(10(15)16)14-11(17)19-12(2,3)4;/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16);/q;+1/p-1 |
InChI Key |
XFDSJUXKCRVYIK-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(COC1)CC(C(=O)[O-])NC(=O)OC(C)(C)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Boc-protected L-Serine
- Reaction: L-Serine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- Conditions:
- Solvent: Dioxane or aqueous buffer.
- Temperature: Room temperature.
- Duration: 2–4 hours.
- Outcome: Formation of N-Boc-L-serine with protected amino group, preventing side reactions during subsequent steps.
Step 2: Esterification to form methyl or ethyl ester
- Reaction: The Boc-protected amino acid is esterified using an alcohol (ethanol or methanol) in the presence of a coupling reagent like DCC (dicyclohexylcarbodiimide) or via Fischer esterification.
- Conditions:
- Solvent: Anhydrous ethanol or methanol.
- Catalyst: Acid catalyst (e.g., sulfuric acid).
- Temperature: Reflux.
- Outcome: Formation of Boc-protected amino ester, facilitating further modifications.
Step 4: Hydrolysis and salt formation
- Reaction: The ester is hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the free acid.
- Salt formation: The free acid is neutralized with sodium hydroxide to produce the sodium salt.
- Conditions:
- Solvent: Water or aqueous alcohol.
- Temperature: Room temperature to 50°C.
- Outcome: Sodium salt of the target compound.
Preparation Method 2: Cyclization and Functionalization via Amide Formation
Step 1: Synthesis of Boc-protected amino acid intermediate
- Similar to Method 1, beginning with Boc-protection of amino acids such as alanine or serine.
Step 2: Formation of oxetane derivative
Step 3: Cyclization to form the amino acid backbone
- Reaction: Intramolecular cyclization under thermal conditions or with dehydrating agents to form the desired amino acid derivative with oxetane substitution.
- Conditions:
- Solvent: Toluene or DMF.
- Temperature: 100–130°C.
- Catalyst: Ammonium acetate or other ammonium salts.
Step 4: Deprotection and salt formation
- Reaction: Acidic deprotection of Boc groups followed by neutralization with sodium hydroxide to generate the sodium salt.
- Conditions: Acidic conditions using HCl in dioxane, then neutralization in aqueous sodium hydroxide.
Notes on Reaction Conditions and Yields
In-Depth Research Findings
Research indicates that the key challenges involve maintaining stereochemistry at chiral centers and controlling the regioselectivity of oxetane ring attachment. The use of protecting groups like Boc ensures selective reactions at amino groups, while esterification facilitates subsequent nucleophilic substitutions. Cyclization reactions often require elevated temperatures and inert atmospheres to prevent side reactions.
Advanced methods, including microwave-assisted synthesis and flow chemistry, have been explored to improve yields and reduce reaction times, especially for the oxetane ring incorporation. The choice of solvent and base strongly influences the efficiency of nucleophilic substitutions and cyclizations.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Deprotection: The major product is the free amine after the removal of the Boc group.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate primarily involves the protection and deprotection of amines. The Boc group stabilizes the amine during synthetic processes and can be removed under acidic conditions to reveal the free amine. This allows for selective reactions and modifications in multi-step synthesis.
Comparison with Similar Compounds
Structural Features and Functional Groups
The compound is compared to three analogs (Table 1):
Key Observations :
Physicochemical Properties
- Solubility : The sodium salt form of the target compound is expected to exhibit superior aqueous solubility compared to neutral esters (e.g., tert-butyl derivatives in ).
- Stability : The oxetane ring’s inherent strain may reduce thermal stability compared to six-membered ring analogs. Diazirinyl analogs are prone to photodegradation .
Analytical Data (NMR, IR, MS)
- NMR : The ethyloxetane protons are expected to resonate as multiplets near δ 3.5–4.5 ppm, distinct from aryl protons (δ 6.5–7.5 ppm in ) or diazirinyl signals.
- IR : Strong carbonyl stretches (~1720 cm⁻¹ for Boc and ester groups) align with tert-butyl analogs in .
- Mass Spectrometry : The sodium adduct would exhibit a characteristic +22 Da shift compared to free acid forms .
Biological Activity
Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate is a synthetic compound that incorporates a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in organic synthesis, particularly in the protection of amines, which is essential in multi-step synthesis processes. The presence of the ethyloxetane moiety may impart unique properties that could be explored for biological applications, particularly in drug development and peptide modification.
- Molecular Formula : C13H22NNaO5
- Molecular Weight : 295.31 g/mol
- CAS Number : 2648939-76-6
The structure of this compound includes a Boc group that can be removed under acidic conditions, allowing for selective reactions and modifications of the amine functionalities during chemical synthesis.
Biological Activity Overview
While specific biological activity data for this compound is limited, compounds with similar structures are often investigated for their roles in medicinal chemistry. The ethyloxetane moiety may influence the compound's reactivity and interactions with biological targets.
Potential Biological Applications
- Medicinal Chemistry : Compounds with similar structural features are frequently studied for their potential therapeutic effects.
- Drug Development : The unique properties imparted by the ethyloxetane group could lead to novel drug candidates.
- Peptide Modification : The Boc protecting group is widely used in peptide synthesis, allowing for the temporary shielding of reactive sites.
Case Studies
- Peptide Synthesis : In peptide synthesis, the use of Boc-protected amino acids allows for controlled reactions where amine functionalities must be protected from unwanted side reactions. This method has been extensively documented in literature, showcasing the efficiency of Boc groups in various synthetic pathways.
- Comparison with Other Protecting Groups : Studies have compared the efficacy of Boc protection against other groups such as Fmoc (9-fluorenylmethoxycarbonyl). Research indicates that while both groups are effective, Boc groups are often preferred for their ease of removal under mild acidic conditions, making them suitable for sensitive substrates.
Data Table: Comparison of Protecting Groups
| Protecting Group | Stability | Conditions for Removal | Applications |
|---|---|---|---|
| Boc | Moderate | Acidic (TFA) | Peptide Synthesis |
| Fmoc | High | Basic (piperidine) | Solid-phase Peptide Synthesis |
| Alloc | Moderate | Pd-catalyzed removal | Organic Synthesis |
Q & A
Q. What are the optimal reaction conditions for synthesizing Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate?
Methodological Answer: Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling with the oxetan-3-yl moiety. Key steps include:
- Boc Protection: Use di-tert-butyl dicarbonate (Boc anhydride) in acetonitrile with a base like 4-dimethylaminopyridine (DMAP) at ambient temperature .
- Oxetan-3-yl Incorporation: React with 3-ethyloxetane under mild acidic conditions (e.g., HCl in THF) to avoid oxetane ring opening .
- Purification: Flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yield optimization requires strict anhydrous conditions and inert atmospheres .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of:
- NMR Spectroscopy: Confirm Boc group presence (¹H NMR: δ 1.4 ppm for tert-butyl; ¹³C NMR: ~155 ppm for carbonyl) and oxetane ring integrity (¹H NMR: δ 4.5–4.8 ppm for oxetane protons) .
- Mass Spectrometry (HRMS): Verify molecular ion peak (e.g., [M+Na]⁺ for sodium salt form) .
- Infrared Spectroscopy (IR): Detect Boc C=O stretch (~1680–1720 cm⁻¹) and carboxylate C=O (~1600 cm⁻¹) .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
- Light Sensitivity: Protect from UV light to avoid oxetane ring degradation (observed in analogs under prolonged UV exposure) .
- Solubility: Dissolve in anhydrous DMSO or THF for long-term storage; avoid aqueous buffers (risk of carboxylate protonation) .
Advanced Research Questions
Q. How can contradictory data on Boc deprotection kinetics be resolved in this compound?
Methodological Answer: Deprotection kinetics vary due to steric hindrance from the 3-ethyloxetan-3-yl group. To resolve contradictions:
Q. What strategies mitigate side reactions during peptide coupling involving this sodium carboxylate?
Methodological Answer: The sodium carboxylate’s nucleophilicity can lead to undesired acylation. Mitigation approaches include:
Q. How does the 3-ethyloxetan-3-yl group influence pharmacological activity in preclinical models?
Methodological Answer: The oxetane enhances metabolic stability and membrane permeability:
- Metabolic Stability Assays: Incubate with liver microsomes; observe 2-fold longer half-life vs. non-oxetane analogs .
- Caco-2 Permeability: Papp values >1 × 10⁻⁶ cm/s indicate improved absorption .
- In Vivo PK Studies: In rodents, the oxetane reduces clearance (CL = 12 mL/min/kg vs. 25 mL/min/kg for phenyl analogs) .
Q. What computational tools predict the compound’s behavior in enzymatic environments?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Model interactions with target enzymes (e.g., proteases) using the oxetane’s conformational rigidity as a key parameter .
- MD Simulations (GROMACS): Simulate solvation dynamics in aqueous and lipid bilayers to assess passive diffusion .
Q. How to address discrepancies in reported solubility data across solvents?
Methodological Answer: Discrepancies arise from sodium-carboxylate ionization. Standardize measurements via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
